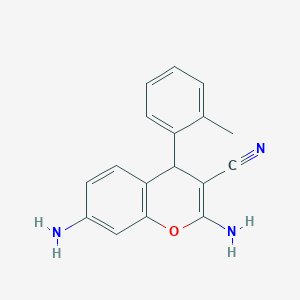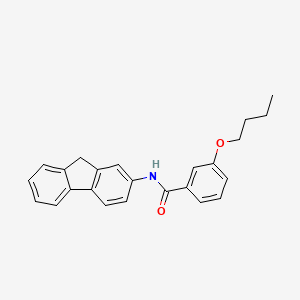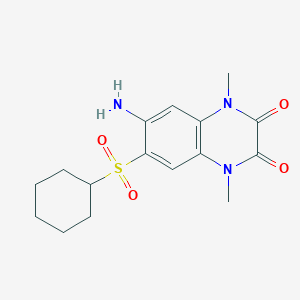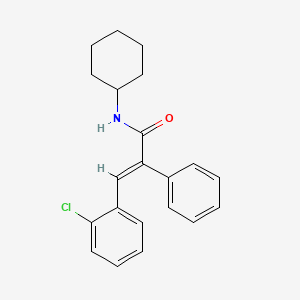
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a heterocyclic molecule that contains a nitrogen and oxygen atom in its structure. DMCC is a potent inhibitor of many enzymes and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile inhibits enzyme activity by binding to the active site of the enzyme. It forms a stable complex with the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has been shown to be a potent inhibitor of tyrosinase, which is involved in melanin synthesis. The inhibition of tyrosinase activity by this compound leads to a decrease in melanin synthesis and can be used to treat hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-melanogenic activity and can be used to treat hyperpigmentation disorders. This compound has also been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile is a potent inhibitor of many enzymes and has diverse applications in various fields. The advantages of using this compound in lab experiments include its high potency, specificity, and low toxicity. This compound is a versatile compound that can be used in various assays to study enzyme activity and inhibition. The limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has significant potential for use in the treatment of various diseases. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on developing new derivatives of this compound with improved activity and selectivity.
Synthesemethoden
The synthesis of 2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-amino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of many enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has been shown to have significant anti-melanogenic activity and has potential use in the treatment of hyperpigmentation disorders. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(2-methylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-4-2-3-5-12(10)16-13-7-6-11(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXKNFIBGYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
![2-[(4-chlorobenzyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5055195.png)
![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)

![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
